
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex organic compound with a multifaceted structure, exhibiting potential applications across various fields of science and industry. This compound is characterized by its intricate chemical structure comprising a thiadiazole ring, a pyranone ring, and a benzoate moiety, each contributing to its distinct properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate typically involves multiple steps:
Thiadiazole Synthesis: : The thiadiazole ring can be synthesized through a cyclization reaction involving thiosemicarbazide and an appropriate acid chloride under acidic conditions.
Amidation: : Introduction of the 2-ethylbutanamido group is achieved through an amidation reaction between the synthesized thiadiazole and 2-ethylbutanoyl chloride.
Thioether Formation: : The thiadiazole-thioether linkage is formed via a nucleophilic substitution reaction between the thiadiazole amide and a suitable halomethyl precursor.
Pyranone Formation: : Synthesis of the pyranone ring involves a condensation reaction with appropriate starting materials under basic conditions.
Esterification: : The final step is the esterification of the pyranone intermediate with 4-methyl-3-nitrobenzoic acid, utilizing a dehydrating agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound can be achieved by scaling up the aforementioned synthetic route, optimizing reaction conditions, and utilizing continuous flow processes to enhance yield and purity. High-throughput synthesis and automated reaction monitoring can further streamline the production process, ensuring consistency and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms within the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be targeted at the nitro group of the benzoate moiety, employing reducing agents such as tin chloride or iron powder in acidic medium, leading to the formation of corresponding amine derivatives.
Substitution: : The compound's thioether and ester functionalities are prone to nucleophilic substitution reactions, where strong nucleophiles like alkoxides or amines can replace the existing substituents.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Tin chloride, iron powder.
Nucleophiles: : Alkoxides, amines.
Oxidation Products: : Sulfone or sulfoxide derivatives, depending on the extent of oxidation.
Reduction Products: : Amine derivatives of the benzoate moiety.
Substitution Products: : Various thioether or ester derivatives, depending on the nature of the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules. It is often used in organic synthesis research to explore novel reaction pathways and mechanisms.
Biology: Biologically, derivatives of this compound are investigated for their potential bioactive properties. The presence of thiadiazole and pyranone rings suggests applications in developing pharmaceuticals with antibacterial, antifungal, or anti-inflammatory activities.
Medicine: Medicinal research focuses on the compound's potential therapeutic effects. Its structure indicates potential as a pharmacophore in designing new drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound can be utilized as an intermediate in the production of advanced materials, including polymers and coatings with specialized properties.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can engage in hydrogen bonding and π-π interactions with target proteins, while the pyranone and benzoate moieties can enhance binding affinity and specificity. The exact mechanism of action varies depending on the specific application and target studied.
類似化合物との比較
Similar Compounds:
6-(2-Aminothiadiazol-5-yl)-4-oxo-4H-pyran-3-yl Benzoate: : A structurally similar compound, differing in the nature of the substituent on the thiadiazole ring.
4-Oxo-4H-pyran-3-yl Thioether: : Lacks the thiadiazole ring but maintains the pyranone and thioether functionalities.
Uniqueness: The unique combination of thiadiazole, pyranone, and benzoate moieties in 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate provides a distinct set of properties and reactivity patterns not commonly found in related compounds. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.
特性
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7S2/c1-4-13(5-2)19(28)23-21-24-25-22(35-21)34-11-15-9-17(27)18(10-32-15)33-20(29)14-7-6-12(3)16(8-14)26(30)31/h6-10,13H,4-5,11H2,1-3H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKDIKUBJWOEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
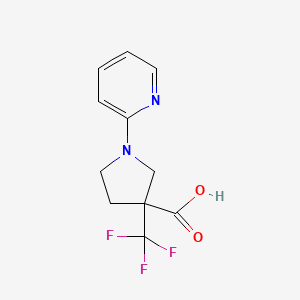
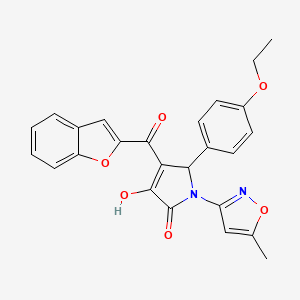
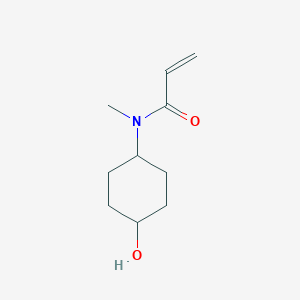
![5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2425764.png)
![ethyl 2-(6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2425765.png)


![1-(2-Methylphenyl)-3-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B2425769.png)
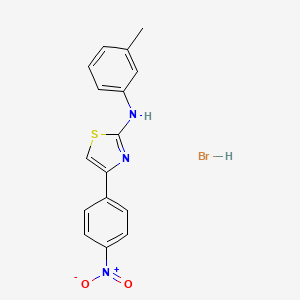

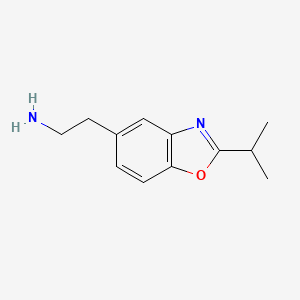

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole](/img/structure/B2425780.png)

